2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione
Overview
Description
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives involves various pathways. One such pathway involves the direct C-H functionalization reaction of 1,4-dimethoxybenzene with N-hydroxyphthalimide . This reaction proceeds under mild conditions, using a commercially available manganese-based oxidizing agent for the generation of a phthalimide-N-oxyl radical .Molecular Structure Analysis
The molecular structure of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione is complex, with multiple rings and variable structures . Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione include a density of 1.3±0.1 g/cm3 and a boiling point of 517.5±40.0 °C at 760 mmHg .Scientific Research Applications
-
Organic Synthesis
- Summary: The compound 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione was synthesized via the direct C-H functionalization reaction of 1,4-dimethoxybenzene with N-hydroxyphthalimide . This reaction proceeded under mild conditions, using a commercially available manganese-based oxidizing agent for the generation of a phthalimide-N-oxyl radical .
- Method: The reaction involved the use of a manganese-based oxidizing agent to generate a phthalimide-N-oxyl radical. This radical then underwent a C-O coupling reaction with 1,4-dimethoxybenzene .
- Results: The resulting compound is a valuable precursor of O-aryl hydroxylamine .
-
Medicinal Chemistry
- Summary: Isoindoline/isoindoline-1,3-dione derivatives were synthesized under solventless conditions and evaluated with the human D2 receptor . These compounds derived from analogs of important biogenic amines .
- Method: The synthesis involved simple heating and relatively quick solventless reactions . The compounds were then purified using a green chemistry approach .
- Results: The in silico analysis suggests that the isoindolines tested have good properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . One of the compounds, YaI-01, reverted Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Future Directions
Isoindolines are the focus of much research due to their presence in a wide array of bioactive molecules . The development of new approaches for the construction of C-C and C-heteroatom bonds is an urgent task in modern organic chemistry . Therefore, the future directions in the study of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione and similar compounds may involve the exploration of new synthetic pathways and their potential applications in medicine and biology .
properties
IUPAC Name |
2-[3-(3,5-dimethoxyphenoxy)propyl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-23-13-10-14(24-2)12-15(11-13)25-9-5-8-20-18(21)16-6-3-4-7-17(16)19(20)22/h3-4,6-7,10-12H,5,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPQFYCLPSZWEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.